molecular formula C29H31N3O3S B2686465 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline CAS No. 866895-43-4

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2686465
CAS No.: 866895-43-4
M. Wt: 501.65
InChI Key: MDGVXRJOXHSBDS-UHFFFAOYSA-N
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Description

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a quinoline core, a piperazine ring, and various substituents that contribute to its unique properties.

Scientific Research Applications

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

Uniqueness

What sets 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline apart is its unique combination of functional groups and its specific biological activities. This compound’s structure allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S/c1-20-6-10-24(11-7-20)36(33,34)28-19-30-26-12-9-23(35-4)18-25(26)29(28)32-15-13-31(14-16-32)27-17-21(2)5-8-22(27)3/h5-12,17-19H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGVXRJOXHSBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=C(C=CC(=C5)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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